7-hydroxy-5-methoxy-4-methyl-6-[(2E)-3-methyl-6-(morpholin-4-yl)-6-oxohex-2-en-1-yl]-2-benzofuran-1(3H)-one
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Overview
Description
7-hydroxy-5-methoxy-4-methyl-6-[(2E)-3-methyl-6-(morpholin-4-yl)-6-oxohex-2-en-1-yl]-2-benzofuran-1(3H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a morpholine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-5-methoxy-4-methyl-6-[(2E)-3-methyl-6-(morpholin-4-yl)-6-oxohex-2-en-1-yl]-2-benzofuran-1(3H)-one involves multiple steps, including the formation of the benzofuran core, the introduction of the morpholine ring, and the addition of various functional groups. Common synthetic routes may involve:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes or ketones.
Introduction of Morpholine Ring: This step may involve nucleophilic substitution reactions where a morpholine derivative is introduced to the benzofuran core.
Functional Group Additions: Various functional groups such as hydroxyl, methoxy, and methyl groups are introduced through selective reactions like methylation, hydroxylation, and methoxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran core or the morpholine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
7-hydroxy-5-methoxy-4-methyl-6-[(2E)-3-methyl-6-(morpholin-4-yl)-6-oxohex-2-en-1-yl]-2-benzofuran-1(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and pathways.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 7-hydroxy-5-methoxy-4-methyl-6-[(2E)-3-methyl-6-(morpholin-4-yl)-6-oxohex-2-en-1-yl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Inhibition of Enzymes: It may inhibit enzymes involved in inflammatory or cancer pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-5-methoxy-4-methyl-2-benzofuran-1(3H)-one: Lacks the morpholine ring and the extended side chain.
5-methoxy-4-methyl-2-benzofuran-1(3H)-one: Lacks the hydroxyl group and the morpholine ring.
Uniqueness
The presence of the morpholine ring and the extended side chain in 7-hydroxy-5-methoxy-4-methyl-6-[(2E)-3-methyl-6-(morpholin-4-yl)-6-oxohex-2-en-1-yl]-2-benzofuran-1(3H)-one distinguishes it from similar compounds
Biological Activity
7-Hydroxy-5-methoxy-4-methyl-6-[(2E)-3-methyl-6-(morpholin-4-yl)-6-oxohex-2-en-1-yl]-2-benzofuran-1(3H)-one is a complex organic compound with potential therapeutic applications. This compound belongs to a class of benzofuran derivatives, which are known for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
- Molecular Formula : C17H20O6
- Molecular Weight : 320.34 g/mol
- CAS Number : 26675-76-3
- IUPAC Name : 7-hydroxy-5-methoxy-4-methyl-6-[2-(2-methyl-5-oxooxolan-2-yl)ethyl]-3H-benzofuran-1-one
Antimicrobial Activity
Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. The specific compound in focus has shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of 7-Hydroxy-Benzofuran Derivatives
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Pseudomonas aeruginosa | 0.21 µM |
Escherichia coli | 0.21 µM |
Micrococcus luteus | 0.15 µM |
Candida albicans | 0.25 µM |
These results suggest that the compound has potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against certain yeast strains .
Anticancer Potential
The compound has been evaluated for its anticancer properties through various in vitro studies. It has demonstrated cytotoxic effects on several cancer cell lines, indicating its potential as an anticancer agent.
Case Study: Cytotoxicity Assessment
In a study involving human cancer cell lines (e.g., HeLa and MCF7), the compound exhibited IC50 values ranging from 10 to 20 µM, indicating moderate to high cytotoxicity. Molecular docking studies revealed that the compound interacts with key proteins involved in cancer cell proliferation and apoptosis pathways .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial and cancer cells. Molecular docking studies have indicated that it binds effectively to enzymes such as DNA gyrase and topoisomerases, which are critical for DNA replication and repair.
Figure 1: Binding Interactions
The binding interactions include hydrogen bonds and hydrophobic interactions with amino acid residues at the active sites of these enzymes, which are crucial for their inhibitory effects .
Properties
Molecular Formula |
C21H27NO6 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
7-hydroxy-5-methoxy-4-methyl-6-[(E)-3-methyl-6-morpholin-4-yl-6-oxohex-2-enyl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C21H27NO6/c1-13(5-7-17(23)22-8-10-27-11-9-22)4-6-15-19(24)18-16(12-28-21(18)25)14(2)20(15)26-3/h4,24H,5-12H2,1-3H3/b13-4+ |
InChI Key |
XRBCEKJGFJYNJE-YIXHJXPBSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)N3CCOCC3)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)N3CCOCC3)O |
Origin of Product |
United States |
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